molecular formula C10H20O B1595764 (+)-Neomenthol CAS No. 3623-51-6

(+)-Neomenthol

Cat. No. B1595764
Key on ui cas rn: 3623-51-6
M. Wt: 156.26 g/mol
InChI Key: NOOLISFMXDJSKH-UTLUCORTSA-N
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Patent
US04038270

Procedure details

A 0.1% 1-menthol solution is prepared by mixing 30 g of ethyl alcohol, 1.2 g of a surface active agent, 145.65 g of distilled water and 0.15 g of menthol. The mixed solution is diluted twice with distilled water to prepare a control solution. A separate test solution is prepared by dissolving 0.15 g of menthyl glucoside in 100 g of distilled water.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
145.65 g
Type
solvent
Reaction Step One
[Compound]
Name
menthyl glucoside
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
0.1%

Identifiers

REACTION_CXSMILES
C(O)C.[CH:4]1([CH3:14])[CH2:9][CH2:8][CH:7]([CH:10]([CH3:12])[CH3:11])[CH:6]([OH:13])[CH2:5]1>O>[CH3:14][C@H:4]1[CH2:5][C@@H:6]([OH:13])[C@H:7]([CH:10]([CH3:12])[CH3:11])[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)O
Name
Quantity
0.15 g
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C
Name
Quantity
145.65 g
Type
solvent
Smiles
O
Step Two
Name
menthyl glucoside
Quantity
0.15 g
Type
reactant
Smiles
Name
Quantity
100 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a control solution
CUSTOM
Type
CUSTOM
Details
A separate test solution is prepared

Outcomes

Product
Name
Type
product
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04038270

Procedure details

A 0.1% 1-menthol solution is prepared by mixing 30 g of ethyl alcohol, 1.2 g of a surface active agent, 145.65 g of distilled water and 0.15 g of menthol. The mixed solution is diluted twice with distilled water to prepare a control solution. A separate test solution is prepared by dissolving 0.15 g of menthyl glucoside in 100 g of distilled water.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
145.65 g
Type
solvent
Reaction Step One
[Compound]
Name
menthyl glucoside
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
0.1%

Identifiers

REACTION_CXSMILES
C(O)C.[CH:4]1([CH3:14])[CH2:9][CH2:8][CH:7]([CH:10]([CH3:12])[CH3:11])[CH:6]([OH:13])[CH2:5]1>O>[CH3:14][C@H:4]1[CH2:5][C@@H:6]([OH:13])[C@H:7]([CH:10]([CH3:12])[CH3:11])[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)O
Name
Quantity
0.15 g
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C
Name
Quantity
145.65 g
Type
solvent
Smiles
O
Step Two
Name
menthyl glucoside
Quantity
0.15 g
Type
reactant
Smiles
Name
Quantity
100 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a control solution
CUSTOM
Type
CUSTOM
Details
A separate test solution is prepared

Outcomes

Product
Name
Type
product
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04038270

Procedure details

A 0.1% 1-menthol solution is prepared by mixing 30 g of ethyl alcohol, 1.2 g of a surface active agent, 145.65 g of distilled water and 0.15 g of menthol. The mixed solution is diluted twice with distilled water to prepare a control solution. A separate test solution is prepared by dissolving 0.15 g of menthyl glucoside in 100 g of distilled water.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
145.65 g
Type
solvent
Reaction Step One
[Compound]
Name
menthyl glucoside
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
0.1%

Identifiers

REACTION_CXSMILES
C(O)C.[CH:4]1([CH3:14])[CH2:9][CH2:8][CH:7]([CH:10]([CH3:12])[CH3:11])[CH:6]([OH:13])[CH2:5]1>O>[CH3:14][C@H:4]1[CH2:5][C@@H:6]([OH:13])[C@H:7]([CH:10]([CH3:12])[CH3:11])[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)O
Name
Quantity
0.15 g
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C
Name
Quantity
145.65 g
Type
solvent
Smiles
O
Step Two
Name
menthyl glucoside
Quantity
0.15 g
Type
reactant
Smiles
Name
Quantity
100 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a control solution
CUSTOM
Type
CUSTOM
Details
A separate test solution is prepared

Outcomes

Product
Name
Type
product
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04038270

Procedure details

A 0.1% 1-menthol solution is prepared by mixing 30 g of ethyl alcohol, 1.2 g of a surface active agent, 145.65 g of distilled water and 0.15 g of menthol. The mixed solution is diluted twice with distilled water to prepare a control solution. A separate test solution is prepared by dissolving 0.15 g of menthyl glucoside in 100 g of distilled water.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
145.65 g
Type
solvent
Reaction Step One
[Compound]
Name
menthyl glucoside
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
0.1%

Identifiers

REACTION_CXSMILES
C(O)C.[CH:4]1([CH3:14])[CH2:9][CH2:8][CH:7]([CH:10]([CH3:12])[CH3:11])[CH:6]([OH:13])[CH2:5]1>O>[CH3:14][C@H:4]1[CH2:5][C@@H:6]([OH:13])[C@H:7]([CH:10]([CH3:12])[CH3:11])[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)O
Name
Quantity
0.15 g
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C
Name
Quantity
145.65 g
Type
solvent
Smiles
O
Step Two
Name
menthyl glucoside
Quantity
0.15 g
Type
reactant
Smiles
Name
Quantity
100 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a control solution
CUSTOM
Type
CUSTOM
Details
A separate test solution is prepared

Outcomes

Product
Name
Type
product
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04038270

Procedure details

A 0.1% 1-menthol solution is prepared by mixing 30 g of ethyl alcohol, 1.2 g of a surface active agent, 145.65 g of distilled water and 0.15 g of menthol. The mixed solution is diluted twice with distilled water to prepare a control solution. A separate test solution is prepared by dissolving 0.15 g of menthyl glucoside in 100 g of distilled water.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step One
Name
Quantity
145.65 g
Type
solvent
Reaction Step One
[Compound]
Name
menthyl glucoside
Quantity
0.15 g
Type
reactant
Reaction Step Two
Name
Quantity
100 g
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
0.1%

Identifiers

REACTION_CXSMILES
C(O)C.[CH:4]1([CH3:14])[CH2:9][CH2:8][CH:7]([CH:10]([CH3:12])[CH3:11])[CH:6]([OH:13])[CH2:5]1>O>[CH3:14][C@H:4]1[CH2:5][C@@H:6]([OH:13])[C@H:7]([CH:10]([CH3:12])[CH3:11])[CH2:8][CH2:9]1

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)O
Name
Quantity
0.15 g
Type
reactant
Smiles
C1(CC(C(CC1)C(C)C)O)C
Name
Quantity
145.65 g
Type
solvent
Smiles
O
Step Two
Name
menthyl glucoside
Quantity
0.15 g
Type
reactant
Smiles
Name
Quantity
100 g
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare a control solution
CUSTOM
Type
CUSTOM
Details
A separate test solution is prepared

Outcomes

Product
Name
Type
product
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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